molecular formula C22H23FN2O4 B7694105 Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate

Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate

Cat. No.: B7694105
M. Wt: 398.4 g/mol
InChI Key: FTQWFXKYAVTPAF-UHFFFAOYSA-N
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Description

Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate is a complex organic compound with the molecular formula C22H23FN2O4 It is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 1-(4-fluorobenzoyl)piperidine: The 4-fluorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.

    Formation of Ethyl 4-aminobenzoate: This intermediate is prepared by esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst like sulfuric acid.

    Coupling Reaction: Finally, Ethyl 4-aminobenzoate is coupled with 1-(4-fluorobenzoyl)piperidine-4-carbonyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted benzoyl derivatives

Scientific Research Applications

Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate can be compared with other similar compounds, such as:

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: This compound has a similar piperidine and fluorobenzyl structure but differs in the presence of a Boc protecting group.

    Piperidine derivatives: Compounds like piperidine and its substituted derivatives share the piperidine ring structure but vary in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c1-2-29-22(28)17-5-9-19(10-6-17)24-20(26)15-11-13-25(14-12-15)21(27)16-3-7-18(23)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQWFXKYAVTPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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